molecular formula C20H27N7O2 B11125260 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B11125260
M. Wt: 397.5 g/mol
InChI Key: RMEOFRQOEHREMP-UHFFFAOYSA-N
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Description

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with a tetramethylpiperidinyl acetamide moiety, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions, using reagents such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Tetramethylpiperidinyl Acetamide Moiety: This step may involve the reaction of the core structure with 2,2,6,6-tetramethylpiperidin-4-ylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Precise control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its structural complexity.

Medicine

Potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.

Industry

In industry, it could be utilized in the development of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the context of its application, such as inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. Its specific arrangement of functional groups and ring systems can result in unique interactions with biological targets, making it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, and more

Properties

Molecular Formula

C20H27N7O2

Molecular Weight

397.5 g/mol

IUPAC Name

2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C20H27N7O2/c1-12-22-18-21-10-14-15(27(18)24-12)6-7-26(17(14)29)11-16(28)23-13-8-19(2,3)25-20(4,5)9-13/h6-7,10,13,25H,8-9,11H2,1-5H3,(H,23,28)

InChI Key

RMEOFRQOEHREMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NC4CC(NC(C4)(C)C)(C)C

Origin of Product

United States

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